N'-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide
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Overview
Description
4-isopropyl-N’-(4-phenylcyclohexylidene)benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of an isopropyl group, a phenylcyclohexylidene moiety, and a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N’-(4-phenylcyclohexylidene)benzohydrazide typically involves the condensation of 4-isopropylbenzohydrazide with 4-phenylcyclohexanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N’-(4-phenylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-isopropyl-N’-(4-phenylcyclohexylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-isopropyl-N’-(4-phenylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. It modulates transcriptional activation by steroid receptors such as NR3C1, NR3C2, and ESR1. Additionally, it acts as a positive regulator of the circadian clock gene expression by stimulating transcription of BMAL1, CLOCK, and CRY1 through coactivation of RORA and RORC .
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibition properties.
N’-phenyl pyridylcarbohydrazides: Exhibits broad-spectrum antifungal activity.
4-isopropyl-N’-(3-phenyl-2-propen-1-ylidene)benzohydrazide: Similar structure with different substituents.
Uniqueness
4-isopropyl-N’-(4-phenylcyclohexylidene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate transcriptional activation and circadian clock gene expression sets it apart from other similar compounds.
Properties
Molecular Formula |
C22H26N2O |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H26N2O/c1-16(2)17-8-10-20(11-9-17)22(25)24-23-21-14-12-19(13-15-21)18-6-4-3-5-7-18/h3-11,16,19H,12-15H2,1-2H3,(H,24,25) |
InChI Key |
FAKSXFDYMMZWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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